![molecular formula C11H14N2O2 B11731122 (E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)
(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine is a complex organic compound characterized by its unique structure, which includes a hydroxylamine group and a hydroxyimino group attached to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine typically involves the condensation of 3-(hydroxyimino)methyl-2,4,6-trimethylbenzaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines, often under basic or acidic conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive functional groups allow it to form covalent bonds with specific amino acid residues in proteins, thereby inhibiting their activity. This can affect various biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Phenylephrine: A sympathomimetic amine used as a decongestant.
Uniqueness
(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine is unique due to its combination of hydroxylamine and hydroxyimino functional groups, which confer distinct reactivity and potential for diverse applications. Unlike diethyl malonate, which is primarily used in esterification reactions, or memantine, which targets NMDA receptors, this compound’s versatility in chemical reactions and biological interactions sets it apart.
Biological Activity
(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine is a complex organic compound notable for its unique structural features, which include a hydroxylamine functional group and a hydroxyimino moiety. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound's structure can be described as having:
- A central carbon atom bonded to a hydroxylamine group.
- An imine linkage.
- A substituted aromatic ring featuring multiple methyl groups.
These characteristics contribute to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar hydroxylamine and hydroxyimino functionalities often exhibit antimicrobial properties . For instance, hydroxylamines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.
Antiproliferative Effects
Studies on related compounds, such as benzopsoralens with hydroxymethyl or diethylaminomethyl groups, demonstrated significant antiproliferative effects in mammalian cells. These effects were attributed to the inhibition of topoisomerase II, an important enzyme in DNA replication and repair processes. The potential for this compound to exhibit similar mechanisms warrants further investigation .
Enzyme Interaction Studies
Interaction studies involving this compound typically focus on its binding affinities with biological targets such as enzymes or receptors. Techniques such as molecular docking and surface plasmon resonance can elucidate these interactions, which are crucial for understanding the pharmacodynamics and therapeutic uses of the compound.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, primarily involving condensation reactions. Key steps include:
- Formation of the hydroxyimino group from suitable precursors.
- Condensation with 2,4,6-trimethylphenyl derivatives.
- Purification and characterization of the final product.
These methods highlight the versatility in synthesizing compounds with similar functionalities and potential applications in medicinal chemistry.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Hydroxylamine | Simple amine structure | Antimicrobial properties | Basic structure compared to complex derivatives |
2-Hydroxybenzaldehyde | Aromatic aldehyde | Antioxidant activity | Lacks hydroxyimino group |
3-Hydroxy-N-(4-methoxyphenyl)propanamide | Contains amide linkage | Anti-inflammatory effects | Amide functionality adds different reactivity |
N-(Hydroxyimino)acetophenone | Similar hydroxyimino structure | Potential anticancer activity | Acetophenone backbone alters reactivity |
This table illustrates how this compound stands out due to its specific functional groups and potential for diverse biological interactions.
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various hydroxymethyl-substituted benzopsoralens on mammalian cell lines. The results indicated that these compounds inhibited cell growth significantly through topoisomerase II inhibition. While not directly studying this compound, it suggests a pathway for future research into its antiproliferative potential .
Study 2: Enzyme Binding Affinities
Another study utilized molecular docking techniques to analyze the binding affinities of hydroxylamine derivatives with specific enzyme targets. The findings indicated promising interactions that could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(NZ)-N-[[3-[(Z)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4-6,14-15H,1-3H3/b12-5-,13-6- |
InChI Key |
FYLWOGBAOLEELA-VFWKFLPVSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=N\O)C)/C=N\O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C=NO)C)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.